4-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-carboxamide
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Description
This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . It also contains a thiophene ring, which is a five-membered aromatic heterocycle with one sulfur atom . The bromo- and carboxamide- groups are common functional groups in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and thiophene rings, followed by the introduction of the bromo- and carboxamide groups. There are many methods for the synthesis of pyrroles and thiophenes, such as the Paal-Knorr synthesis .Scientific Research Applications
Practical Synthesis of CCR5 Antagonists
A study by Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing a series of chemical reactions including esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation. This research underscores the importance of brominated compounds and their utility in synthesizing molecules with potential therapeutic applications. Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005). Organic Process Research & Development.
Regioselective Halogenation
Castillo-Aguilera et al. (2017) investigated the regioselective monohalogenation of 3-hydroxypyrroles and 3-hydroxythiophenes, highlighting the utility of these heterocycles as building blocks in the synthesis of bioactive compounds. Their work demonstrates the selectivity and conditions for efficient halogenation, relevant to modifying compounds like the one . Castillo-Aguilera, O., Depreux, P., Halby, L., Azaroual, N., Arimondo, P., & Goossens, L. (2017). Tetrahedron Letters.
Inhibitors of Glycolic Acid Oxidase
Rooney et al. (1983) explored a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating the potential of structurally related compounds in medicinal chemistry for therapeutic purposes. Rooney, C., Randall, W., Streeter, K., Ziegler, C., Cragoe, E., Schwam, H., Michelson, S. R., Williams, H. W., Eichler, E., Duggan, D. E., Ulm, E., & Noll, R. (1983). Journal of Medicinal Chemistry.
properties
IUPAC Name |
4-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-16-6-2-3-10(16)11(17)4-5-15-13(18)12-7-9(14)8-19-12/h2-3,6-8,11,17H,4-5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYTVJPPUGTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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